N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
Description
N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a synthetic compound featuring a propanamide backbone linked to a 3-methoxyphenyl group and a tetrazole ring substituted with a 4-methylphenyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or antimicrobial agents.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-7-9-15(10-8-12)23-18(20-21-22-23)26-13(2)17(24)19-14-5-4-6-16(11-14)25-3/h4-11,13H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTJYCRMAZPLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps, including the formation of the tetrazole ring and the coupling of the methoxyphenyl and sulfanyl-propanamide groups. Common reagents used in these reactions include sodium azide, which is essential for the formation of the tetrazole ring, and various coupling agents to facilitate the attachment of the different moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in studying biochemical pathways.
Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide exerts its effects would depend on its specific interactions with molecular targets. The tetrazole ring, for example, is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on molecular features, physicochemical properties, and reported bioactivities (where available).
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations: Heterocycle Core: The target compound’s tetrazole core distinguishes it from oxadiazole (e.g., compound 7c ) or triazole derivatives (e.g., compound 39 ). Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to triazoles. Substituents: The 3-methoxyphenyl and 4-methylphenyl groups in the target compound differ from the 2,4-dimethylphenyl group in BG01453 or the 4-fluorophenyl group in ’s compound . Methoxy groups improve solubility, while methyl groups enhance lipophilicity.
Melting Points: Compounds with oxadiazole cores (e.g., 7c: 134–178°C ) exhibit higher melting points than triazoles, suggesting stronger crystal lattice interactions.
coli). Tetrazole-based compounds like BG01453 may share similar target affinities due to their sulfur-containing linkages.
Synthetic Routes :
- The target compound’s synthesis likely involves tetrazole cyclization (e.g., via [2+3] cycloaddition) and sulfanyl coupling, akin to methods in for oxadiazole derivatives . In contrast, triazole analogs (e.g., compound 39 ) utilize click chemistry or nucleophilic substitution.
Research Implications
- Drug Design : The tetrazole-sulfanyl-propanamide framework offers tunability for optimizing pharmacokinetic properties. Substituting the 3-methoxyphenyl group with electron-withdrawing groups (e.g., fluoro, as in ) could enhance target binding.
- Structure-Activity Relationship (SAR) : The position of substituents (e.g., para-methyl vs. meta-methoxy) significantly impacts electronic and steric effects, influencing receptor interactions.
Biological Activity
N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structure of this compound, which includes a tetrazole ring and a methoxy-substituted phenyl group, suggests possible interactions with various biological targets.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It could modulate receptors that play critical roles in signal transduction.
- DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Demonstrated cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Exhibited antibacterial and antifungal properties in preliminary studies. |
| Anti-inflammatory | Showed potential in reducing inflammation in animal models. |
Anticancer Activity
A study conducted on the cytotoxic effects of the compound revealed significant activity against several cancer cell lines. The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These results indicate that the compound may serve as a potential lead for developing new anticancer agents.
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The results suggest that the compound possesses noteworthy antimicrobial activity.
Research Findings
The biological activity of this compound has been explored in various contexts:
- In vitro Studies : Various assays have shown its effectiveness against tumor cells and microbial pathogens.
- In vivo Studies : Animal models have demonstrated anti-inflammatory effects and reduced tumor growth when treated with the compound.
- Mechanistic Insights : Investigations into the molecular mechanisms have revealed that it may induce apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
